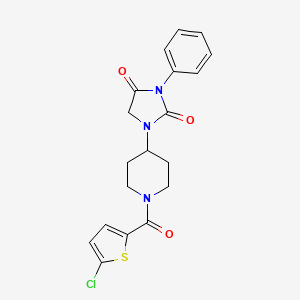
1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
The compound comprises several key structural elements:
- Chlorothiophene moiety : Contributes to the compound's reactivity and biological interactions.
- Piperidine ring : Known for its role in various pharmacological activities.
- Imidazolidine-2,4-dione core : Imparts stability and potential for interaction with biological targets.
Biological Activity
Research indicates that this compound may exhibit a range of biological activities, primarily due to its unique combination of functional groups. Key areas of interest include:
Antitumor Activity
Studies suggest that compounds with similar structures have shown antitumor properties . The presence of the imidazolidine core may facilitate interactions with cellular targets involved in tumor growth and proliferation.
Antimicrobial Effects
Compounds related to this structure have demonstrated antimicrobial activity , making it a candidate for further exploration in treating infections. The chlorine atom in the chlorothiophene moiety is often associated with enhanced antimicrobial properties.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, notably those involved in coagulation pathways. For instance, similar compounds have been shown to inhibit thrombin and factor Xa, suggesting potential applications in anticoagulation therapy.
Case Studies
- Thrombin and Factor Xa Inhibition :
-
Antitumor Studies :
- Compounds with structural similarities have been tested against various cancer cell lines, showing significant cytotoxicity. The mechanism often involves the disruption of cellular signaling pathways critical for tumor survival and growth.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the unique structural features allow for favorable interactions with proteins involved in disease processes.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(pyridin-3-yl)-1H-imidazole | Imidazole ring with chlorine substitution | Antimicrobial |
| Piperidine derivatives | Various substituents on piperidine | Analgesic properties |
| Trifluoromethyl-substituted imidazolines | Trifluoromethyl group attached | Antitumor activity |
属性
IUPAC Name |
1-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-7-6-15(27-16)18(25)21-10-8-13(9-11-21)22-12-17(24)23(19(22)26)14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKUGCIMXDIRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














